N-(2,3-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
CAS No.: 852373-79-6
Cat. No.: VC5103533
Molecular Formula: C21H18FN5OS
Molecular Weight: 407.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852373-79-6 |
|---|---|
| Molecular Formula | C21H18FN5OS |
| Molecular Weight | 407.47 |
| IUPAC Name | N-(2,3-dimethylphenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H18FN5OS/c1-13-4-3-5-17(14(13)2)23-19(28)12-29-20-11-10-18-24-25-21(27(18)26-20)15-6-8-16(22)9-7-15/h3-11H,12H2,1-2H3,(H,23,28) |
| Standard InChI Key | ZIRJQDVYQUSILP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecule features a triazolo[4,3-b]pyridazine core, a bicyclic system comprising fused triazole and pyridazine rings. This scaffold is substituted at the 3-position with a 4-fluorophenyl group and at the 6-position with a thioacetamide side chain terminating in a 2,3-dimethylphenyl moiety. The fluorine atom at the para position of the phenyl ring introduces electronic effects that modulate the compound’s electron density, potentially enhancing its binding affinity to biological targets .
The thioether linkage (–S–) between the pyridazine ring and the acetamide group contributes to conformational flexibility while maintaining planarity critical for π-π stacking interactions. X-ray crystallographic studies of analogous triazolopyridazines reveal that such substitutions induce subtle distortions in bond angles (e.g., N–C–S ≈ 105°) and torsional parameters (C–S–C–N dihedral angles < 10°), which may influence molecular packing in the solid state .
Conformational Analysis
Comparative studies of N-arylacetamides demonstrate that the orientation of the N–H bond relative to aromatic substituents follows predictable patterns. In N-(2,3-dimethylphenyl)acetamide derivatives, the N–H bond adopts a syn conformation with respect to both methyl groups on the phenyl ring, as evidenced by crystallographic data . This steric arrangement minimizes non-bonded interactions and stabilizes the molecule through intramolecular hydrogen bonding between the amide proton and the carbonyl oxygen (N–H···O=C, ~2.1 Å) .
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| C–S bond length | 1.78–1.82 | Triazolopyridazine |
| N–C–S bond angle | 104.5–106.2 | 23DMPDCA |
| Torsion (C–S–C–N) | 5.3–8.7 | 23DCPDCA |
| N–H···O hydrogen bond | 2.08–2.12 | 2MPDCA |
Synthetic Methodologies
Key Reaction Pathways
The synthesis of this compound likely follows a multi-step sequence analogous to reported triazolopyridazine preparations :
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Formation of the Triazolopyridazine Core: Cyclocondensation of 3-hydrazinylpyridazine with 4-fluorobenzaldehyde yields the triazolo[4,3-b]pyridazine scaffold. This step typically employs acetic acid as a catalyst under reflux conditions .
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Thiofunctionalization at C6: Nucleophilic aromatic substitution (SNAr) introduces the thioacetamide group. A common strategy involves reacting 6-chlorotriazolopyridazine with potassium thioacetate in dimethylformamide (DMF) at 80–100°C.
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Amide Coupling: The final step couples the thiolated intermediate with 2,3-dimethylaniline using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane, achieving yields of 65–78% after purification.
Optimization Challenges
Crystallographic and Spectroscopic Profiling
Solid-State Behavior
Single-crystal X-ray diffraction data for structurally related compounds (e.g., 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide) reveal monoclinic crystal systems (space group C2/c) with unit cell parameters a = 21.516 Å, b = 4.678 Å, c = 22.179 Å, and β = 91.54° . The title compound is expected to exhibit similar packing motifs, with molecules linked via N–H···O and C–H···O hydrogen bonds into infinite chains along the b-axis .
Hydrogen Bonding Network
In analogous structures, the amide proton forms an intermolecular hydrogen bond with the carbonyl oxygen of a neighboring molecule (N–H···O = 2.08 Å, angle = 168°), while methyl groups participate in weak C–H···O interactions (2.45 Å, 145°) . These interactions stabilize the crystal lattice and may influence the compound’s solubility and melting point.
Physicochemical and Pharmacokinetic Properties
Predicted ADME Profile
Computational modeling using Bio-Loom suggests:
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LogP: 3.2 ± 0.4 (moderate lipophilicity)
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Water Solubility: 12 µg/mL (poor, consistent with crystalline packing)
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Plasma Protein Binding: 89% (high, due to aromatic stacking)
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